molecular formula C17H19FN6O2S B2727590 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-fluorobenzenesulfonamide CAS No. 1173250-26-4

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2727590
CAS No.: 1173250-26-4
M. Wt: 390.44
InChI Key: JKXWLVYRCQEBLU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyrimidine ring. Pyrazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, containing two nitrogen atoms at positions 1 and 3 in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings and functional groups. The exact structure could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the types of bonds it contains, and its functional groups. These could include properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antitumor Applications

A prominent area of research for sulfonamide derivatives is their potential as antitumor agents. The design and synthesis of sulfonamide derivatives incorporating elements such as 5-fluorouracil and nitrogen mustard aim to develop potent antitumor agents with low toxicity. These derivatives, through various synthetic routes, have shown promising results in preclinical studies. For example, compounds exhibiting high antitumor activity and low toxicity, indicating their therapeutic potential, have been identified. The therapeutic index (TI) of one such compound, indicating the balance between efficacy and toxicity, has been particularly noted for its high value, suggesting significant antitumor efficacy with lower risk of adverse effects (Huang, Lin, & Huang, 2001).

Herbicidal Activity

Research into the herbicidal activity of sulfonamide derivatives has also been conducted. Compounds with a 4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethylbenzenesulfonamide structure have been synthesized and evaluated for their effectiveness against various plant species. The structure-activity relationships (SAR) analyzed through these studies suggest that specific substituents on the heterocyclic group significantly influence herbicidal activity. One derivative in particular showed selective and the highest activity against barnyard grass, an outcome attributed to the hydrophobicity (log P) of the substituents on the heterocyclic group (Lee, Ko, Kim, & Sung, 1996).

Antimicrobial and Anticancer Agents

Further explorations into the applications of sulfonamide derivatives include their potential as antimicrobial and anticancer agents. Novel pyrazolopyrimidines derivatives have been synthesized and screened for their biological activities. Some of these compounds have shown significant anticancer activity, surpassing that of conventional drugs such as doxorubicin in certain cases. This highlights the potential of these derivatives in developing new therapeutic options for cancer treatment. Additionally, the antimicrobial activity of these compounds against various microorganisms suggests their utility in addressing microbial infections (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing harm to humans or the environment. Without specific information, it’s hard to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, or conducting clinical trials .

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2S/c1-12-9-13(2)24(23-12)17-10-16(20-11-21-17)19-7-8-22-27(25,26)15-5-3-14(18)4-6-15/h3-6,9-11,22H,7-8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXWLVYRCQEBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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